Furan, 2-CH2CH2CONMe2
CAS No.:
Cat. No.: VC12924305
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 3-(furan-2-yl)-N,N-dimethylpropanamide |
| Standard InChI | InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | GWGRNXCQOGUIOU-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CCC1=CC=CO1 |
| Canonical SMILES | CN(C)C(=O)CCC1=CC=CO1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Furan, 2-CH₂CH₂CONMe₂ belongs to the class of heterocyclic organic compounds, featuring a five-membered aromatic ring comprising four carbon atoms and one oxygen atom. The aromaticity of the furan ring arises from the delocalization of a lone pair of electrons from the oxygen atom into the π-system, rendering the compound moderately reactive toward electrophilic substitution reactions. The substitution at the 2-position introduces a propanamide group (CH₂CH₂CONMe₂), which significantly alters the compound's electronic and steric properties.
Table 1: Molecular Properties of Furan, 2-CH₂CH₂CONMe₂
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 3-(furan-2-yl)-N,N-dimethylpropanamide |
| Standard InChI | InChI=1S/C₉H₁₃NO₂... |
The amide group enhances polarity and hydrogen-bonding capacity, making the compound soluble in polar solvents and amenable to interactions with biological targets.
Applications in Industrial and Material Science
Role in Polymer Chemistry
Furan derivatives are pivotal in producing high-performance polymers. For example, dimethyl furan dicarboxylate—a structurally related compound—serves as a precursor for polyethylene furan-dicarboxylate (PEF), a biodegradable alternative to petroleum-based plastics . The amide group in Furan, 2-CH₂CH₂CONMe₂ could similarly enhance polymer rigidity or solubility, though direct applications remain underexplored.
Biological and Pharmacological Relevance
Antidiabetic and Anticancer Activity
Recent studies highlight furan-based compounds as glucagon receptor antagonists. For example, furan-2-carbohydrazides show promise in managing type 2 diabetes by inhibiting glucagon signaling . Additionally, furan derivatives like methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate induce apoptosis in cancer cells via mitochondrial pathways . These findings suggest that Furan, 2-CH₂CH₂CONMe₂ could similarly modulate metabolic or oncogenic pathways.
Table 2: Biological Activities of Furan Derivatives
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